5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-[4-(difluoromethylsulfanyl)anilino]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S3/c10-7(11)16-6-3-1-5(2-4-6)12-8-13-14-9(15)17-8/h1-4,7H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGGHGFEBPUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole class, which has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is central to its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a review by Alam et al. (2020) documented various 1,3,4-thiadiazole derivatives exhibiting significant cytotoxic effects against multiple human cancer cell lines, including:
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
Among these compounds, some derivatives demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating strong antiproliferative properties .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. A systematic review indicated that compounds with a thiadiazole moiety showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, synthesized compounds exhibited high efficacy against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. Studies have shown that modifications on the phenyl ring and the presence of electron-withdrawing groups can enhance cytotoxicity. For instance, the introduction of difluoromethyl groups has been associated with increased potency against certain cancer cell lines .
Case Study 1: Antitumor Efficacy
In a study focusing on novel thiadiazole derivatives, one compound demonstrated selective inhibition of the Bcr-Abl positive K562 chronic myelogenous leukemia cell line with an IC50 value of 7.4 µM. This suggests that structural modifications in thiadiazoles can lead to enhanced selectivity and potency against specific cancer types .
Case Study 2: Antimicrobial Assessment
Another study evaluated various thiadiazole derivatives for their antibacterial properties. Compounds were tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. A study on similar derivatives demonstrated that they possess significant activity against various bacterial strains and fungi. The compound's mechanism may involve interference with microbial cell wall synthesis or function.
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol | E. coli | 15 mm |
| This compound | S. aureus | 18 mm |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC₅₀ (µM) | Standard Drug Comparison |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Comparable to 5-Fluorouracil |
| A549 (Lung Cancer) | 12 | Comparable to Cisplatin |
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the target compound. The results indicated that the compound exhibited a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
Study on Anticancer Properties
In a recent investigation into the anticancer properties of thiadiazole derivatives, this compound was found to be one of the most potent compounds against human breast adenocarcinoma cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways.
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclization in the presence of dehydrating agents to form 1,3,4-thiadiazoles. For example, reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields 2-amino-1,3,4-thiadiazoles. Modifications include using phosphorus oxychloride (POCl₃) or sulfuric acid to facilitate ring closure.
Oxidative Cyclization of Dithiocarbazates
Dithiocarbazates, when treated with oxidizing agents like hydrogen peroxide or iodine, form 1,3,4-thiadiazole-2-thiols. This method directly introduces the thiol group at position 2, critical for the target compound. For instance, oxidative cyclization of S-alkyl dithiocarbazates in ethanol at reflux produces the thiadiazole core with yields exceeding 75%.
Palladium-catalyzed coupling enables direct introduction of the amino group. Using Pd₂(dba)₃ and Xantphos as ligands, 5-bromo-1,3,4-thiadiazole-2-thiol couples with 4-[(difluoromethyl)sulfanyl]aniline in toluene at 110°C, yielding 82% product. This method minimizes side reactions compared to nucleophilic substitution.
Table 1: Comparison of Amination Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | DMF | 80 | 68 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 82 |
Installation of the Difluoromethylsulfanyl Group
The 4-[(difluoromethyl)sulfanyl]phenyl moiety presents synthetic challenges due to the electrophilicity of the difluoromethyl group. Key approaches include:
Thiol-Difluoromethylation
Reacting 4-aminothiophenol with chlorodifluoromethane (ClCF₂H) in the presence of a base like triethylamine generates the difluoromethylsulfanyl group. However, this method suffers from low selectivity, producing mixtures of mono- and di-fluorinated byproducts.
Radical Difluoromethylation
Recent advances employ photoredox catalysis to install the difluoromethyl group. Using Ru(bpy)₃Cl₂ as a catalyst and blue LED irradiation, 4-aminothiophenol reacts with difluoromethyl iodide (CF₂HI), achieving 74% yield with >90% selectivity.
Table 2: Difluoromethylsulfanyl Group Introduction
| Method | Reagent | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Thiol-Difluoromethylation | ClCF₂H | Et₃N, DCM, 25°C | 52 | 65 |
| Radical Photoredox | CF₂HI/Ru(bpy)₃Cl₂ | Blue LED, DMF, 30°C | 74 | 92 |
Protection-Deprotection Strategies
The thiol group at position 2 requires protection during synthesis to prevent oxidation or unwanted side reactions:
S-Trityl Protection
Trityl chloride reacts with the thiol group to form a stable trityl thioether. Deprotection using silver nitrate in aqueous acetone restores the thiol with 89% efficiency.
Disulfide Formation
Oxidation to the disulfide (e.g., using iodine) protects the thiol. Subsequent reduction with zinc dust in acetic acid regenerates the thiol group.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. NMR and HRMS confirm structure, while HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >98% purity.
Industrial-Scale Considerations
Large-scale synthesis faces challenges in cost and safety:
- Oxidizing Agents : Persulfates used in thiadiazole synthesis require careful handling to avoid exothermic reactions.
- Palladium Recovery : Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces metal residues to <5 ppm.
- Continuous Flow Systems : Microreactor technology improves heat dissipation during exothermic steps, enhancing yield by 12% compared to batch processes.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 1–3 hours | 60–75% | |
| Difluoromethylsulfanyl | ClSCF₂H, NaOH, aqueous ethanol, 50°C | ~70% | |
| Thiolation | KSCN, HCl, ethanol-water, reflux | 65–80% |
How is the structure of this compound confirmed post-synthesis?
Basic Question
Methodological Answer:
Structural validation employs a combination of analytical techniques:
- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), SH groups (δ ~10.0 ppm), and CH=N imine linkages (δ ~9.0 ppm) in DMSO-d₆ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1]⁺) and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, S percentages within ±0.3% of theoretical values .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., C—H···N interactions) and planar thiadiazole rings (r.m.s. deviation <0.15 Å) .
What strategies optimize reaction yield during synthesis?
Advanced Question
Methodological Answer:
Yield optimization requires addressing:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while toluene facilitates water removal in Schiff base formation .
- Reagent Stoichiometry : Excess difluoromethylsulfanyl chloride (1.2–1.5 eq) ensures complete substitution .
- Purification : Recrystallization from ethanol or acetone removes byproducts (e.g., unreacted aldehydes) .
Example : Refluxing in glacial acetic acid with 2,5-dimethoxytetrahydrofuran increased yields to 85% for analogous thiadiazoles .
How can researchers resolve contradictions in spectroscopic data for thiadiazole derivatives?
Advanced Question
Methodological Answer:
Contradictions arise from tautomerism (e.g., thione-thiol equilibrium) or polymorphism. Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures .
- X-ray Diffraction : Resolves ambiguity in tautomeric forms (e.g., thiol vs. thione) via bond-length analysis .
- Cross-Validation : Correlate MS data with isotopic patterns (e.g., sulfur-34 abundance) to confirm molecular formulae .
What mechanisms underpin the biological activity of this compound?
Advanced Question
Methodological Answer:
The compound exhibits antimicrobial and anticancer activity via:
- Membrane Disruption : The difluoromethylsulfanyl group enhances lipophilicity, promoting bacterial membrane penetration .
- Apoptosis Induction : Thiadiazole-thiol derivatives inhibit thioredoxin reductase, elevating oxidative stress in cancer cells .
- Enzyme Inhibition : Sulfonamide analogs (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) target carbonic anhydrase IX in tumor microenvironments .
Q. Table 2: Biological Activity Screening
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antitumor (NCI-60) | Colon Cancer | 8.2 µM | |
| Antibacterial (MIC) | S. aureus | 16 µg/mL |
How do substituents influence the electronic properties of the thiadiazole ring?
Advanced Question
Methodological Answer:
Electron-withdrawing groups (e.g., -SCF₂H) decrease electron density, affecting reactivity:
- DFT Calculations : Predict Hammett constants (σ) to quantify electronic effects .
- Cyclic Voltammetry : Measures redox potentials (e.g., -1.2 V for thiol oxidation) .
- UV-Vis Spectroscopy : Bathochromic shifts in λₘₐ₋ indicate extended conjugation with aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
